N-(2-azidoethyl)methanesulfonamide
Overview
Description
N-(2-azidoethyl)methanesulfonamide is an organic compound with the molecular formula C3H8N4O2S It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-azidoethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-azidoethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-azidoethanol is replaced by the methanesulfonyl group, forming the desired product.
Another method involves the direct azidation of N-(2-hydroxyethyl)methanesulfonamide using sodium azide and a suitable oxidizing agent. This reaction typically requires mild conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which can further react to form other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azido group under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and their subsequent derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-azidoethyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)methanesulfonamide involves the reactivity of the azido group. Upon activation, the azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The compound can also interact with nucleophiles, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Lacks the azido group and has different reactivity and applications.
N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyl group instead of an azido group, leading to different chemical behavior.
Sulfanilamide: A sulfonamide antibiotic with a different structure and biological activity.
Uniqueness
N-(2-azidoethyl)methanesulfonamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo cycloaddition and substitution reactions makes it a valuable compound in synthetic chemistry and bioconjugation .
Properties
IUPAC Name |
N-(2-azidoethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMDGUTXLHAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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